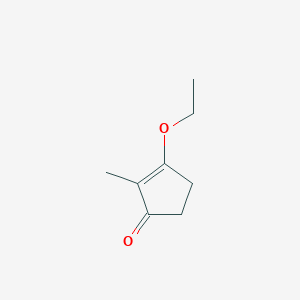

3-Ethoxy-2-methyl-2-cyclopenten-1-one

描述

Contextualization within the Cyclopentenone Class of Compounds

Cyclopentenones are five-membered carbon rings containing a ketone functional group and a carbon-carbon double bond. This structural motif, an α,β-unsaturated ketone, is a key feature that imparts a wide range of chemical reactivity to these molecules. They are recognized as valuable synthons, or building blocks, in organic synthesis due to their ability to participate in a variety of chemical transformations.

The reactivity of the cyclopentenone core allows for functionalization at several positions, including the carbonyl group, the double bond, and the allylic and α-carbonyl positions. This versatility makes them crucial intermediates in the synthesis of complex molecules.

Historical Perspective of Cyclopentenone Research

The study of cyclopentenones has a rich history intertwined with the discovery and synthesis of naturally occurring and biologically active molecules. The cyclopentenone ring is a common feature in a vast array of natural products, including the fragrant jasmones, potent mycotoxins like aflatoxins, and physiologically important prostaglandins (B1171923). The pursuit of the total synthesis of these natural products has been a major driving force for the development of new and efficient methods for constructing the cyclopentenone ring.

Key historical developments in cyclopentenone synthesis include intramolecular aldol (B89426) condensations of 1,4-diones and the rearrangement of furan (B31954) derivatives. Over the decades, a diverse arsenal (B13267) of synthetic methods has been established. Among the most notable are the Pauson-Khand reaction, a cobalt-catalyzed cycloaddition of an alkyne, an alkene, and carbon monoxide, and the Nazarov cyclization, an acid-catalyzed electrocyclic ring closure of divinyl ketones. These powerful reactions have become standard tools for the stereoselective synthesis of highly substituted cyclopentenones.

Significance as a Contemporary Research Target in Organic and Medicinal Chemistry

While specific research on 3-Ethoxy-2-methyl-2-cyclopenten-1-one is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in both organic and medicinal chemistry. As a substituted cyclopentenone, it can be considered a building block for the synthesis of more complex molecules with potential biological activity. The ethoxy and methyl substituents on the cyclopentenone ring can influence its reactivity and provide handles for further chemical modification.

In the broader context of its chemical class, cyclopentenone derivatives are actively being investigated for their therapeutic potential. The α,β-unsaturated ketone moiety is known to react with biological nucleophiles, a property that has been exploited in the design of enzyme inhibitors and other bioactive compounds. For instance, certain cyclopentenone prostaglandins exhibit anti-inflammatory and anti-proliferative effects. The exploration of substituted cyclopentenones like this compound could lead to the discovery of novel compounds with tailored biological activities.

Overview of Principal Research Domains Relevant to this compound

Given the properties of the cyclopentenone scaffold, research involving this compound could potentially fall into several key domains:

Organic Synthesis: This compound serves as a potential precursor for the synthesis of more complex organic molecules. Its functional groups—the enol ether, the ketone, and the methyl group—offer multiple sites for chemical reactions, allowing for the construction of diverse molecular architectures. It is commercially available and listed as a biochemical for proteomics research, suggesting its use as a starting material or reagent in this field. chemicalbook.com

Medicinal Chemistry: The cyclopentenone core is a recognized pharmacophore in various drug discovery programs. Research could explore the biological activities of derivatives synthesized from this compound. The general class of cyclopentenones has been investigated for antimicrobial properties.

Flavor and Fragrance Chemistry: Many cyclopentenone derivatives are known for their characteristic odors and flavors. For example, 2-hydroxy-3-methyl-2-cyclopenten-1-one possesses a maple or caramel-like scent and is used in the flavor and perfume industries. wikipedia.org Similarly, 3-methyl-2-cyclopenten-1-one (B1293772) is noted for its fruity odor. thegoodscentscompany.com While the specific organoleptic properties of this compound are not widely reported, its structural similarity to known flavorants suggests potential applications in this area.

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-2-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8-5-4-7(9)6(8)2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFQBEVBVGDZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446694 | |

| Record name | 3-Ethoxy-2-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25112-86-1 | |

| Record name | 3-Ethoxy-2-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 3 Ethoxy 2 Methyl 2 Cyclopenten 1 One

Established Synthetic Routes to 3-Ethoxy-2-methyl-2-cyclopenten-1-one

The preparation of this compound is not typically achieved in a single step but rather through the synthesis of a key intermediate, 3-methyl-2-cyclopenten-1-one (B1293772), which is subsequently converted to the final ethoxy derivative. The established routes, therefore, primarily focus on the formation of this cyclopentenone core.

Aldol (B89426) Condensation Strategies and Analogous Cyclization Reactions

Intramolecular aldol condensation is a cornerstone for the synthesis of the 3-methyl-2-cyclopenten-1-one ring system. chempedia.info This strategy typically begins with a 1,4-dicarbonyl compound, which, under the influence of a base or acid, cyclizes to form the five-membered ring. wikipedia.orgnih.gov

The most common precursor for 3-methyl-2-cyclopenten-1-one is 2,5-hexanedione (B30556). chempedia.infochemicalbook.com In this intramolecular reaction, a base abstracts a proton from one of the α-carbons, generating an enolate. This enolate then attacks the second carbonyl group within the same molecule, leading to a five-membered ring intermediate. Subsequent dehydration (loss of a water molecule) yields the stable α,β-unsaturated ketone, 3-methyl-2-cyclopenten-1-one. chempedia.info This reaction is often catalyzed by bases and driven by the formation of the conjugated system. wikipedia.org

A specific example from a patent demonstrates the synthesis of 3-methylcyclopent-2-en-1-one from 2,5-hexanedione using calcium(II) oxide in water at an elevated temperature, achieving a high yield. chemicalbook.com

Table 1: Aldol Condensation for 3-methyl-2-cyclopenten-1-one Synthesis

| Precursor | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|

Michael Addition Approaches for Cyclopentenone Core Formation

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that can be employed to assemble the precursors for cyclopentenone synthesis. nih.govorganic-chemistry.org This approach involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). google.comrsc.org The resulting product, a 1,5-dicarbonyl compound, can then undergo an intramolecular aldol condensation to form the cyclopentenone ring. orgsyn.org

For example, the reaction of 2-aryl-1-nitroethane derivatives with α,β-unsaturated ketones can yield cyclopentenones in a one-pot process involving a Michael addition followed by cyclization. tandfonline.com While not a direct synthesis of the target molecule, this illustrates the strategic use of Michael additions. The key is to form a 1,4-dicarbonyl intermediate, like 2,5-hexanedione, which can then cyclize. The general mechanism involves the formation of an enolate which attacks the β-carbon of the unsaturated system, followed by protonation. organic-chemistry.org

One-Pot Synthesis Protocols and Efficiency Assessments

One-pot syntheses offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing waste. tandfonline.com For the synthesis of substituted cyclopentenones, several one-pot protocols have been developed.

A notable example is a process for preparing substituted 2-cyclopenten-1-ones by reacting a substituted enone with an aldehyde in the presence of a specific catalytic system. tandfonline.com This system comprises a metal complex, such as Ti(Cl)₃(alkoxy), and a co-ingredient like a carboxylic acid anhydride. The reaction is typically carried out in a solvent with a boiling point above 60°C, such as butyl acetate, at temperatures between 70°C and 110°C. tandfonline.com This method allows for the direct construction of complex cyclopentenone structures in a single step.

Annulation Reactions in the Synthesis of Cyclopentenone Scaffolds

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a versatile method for constructing cyclopentenone scaffolds. tandfonline.com The Pauson-Khand reaction, a (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide, is a classic example used to form cyclopentenones.

More recent developments include [3+2] annulation strategies. One such method involves the treatment of silyl (B83357) enol ethers and terminal alkynes with a SnCl₄–Bu₃N reagent, followed by the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). orgsyn.org This sequence proceeds through carbometallation of the alkyne, followed by a base-promoted intramolecular alkylation to yield the cyclopent-2-enone product. orgsyn.org These methods provide access to a wide variety of substituted cyclopentenones.

Base-Catalyzed Condensation Mechanisms and Their Optimization

The key step in forming the 3-methyl-2-cyclopenten-1-one core is the base-catalyzed intramolecular condensation of 2,5-hexanedione. chempedia.infochemicalbook.com The mechanism begins with the deprotonation of an α-carbon by a base (e.g., hydroxide (B78521) or an oxide) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the ketone carbonyl at the other end of the molecule in a 5-exo-trig cyclization. The resulting β-hydroxy ketone intermediate readily undergoes elimination of water, a process often facilitated by heat, to afford the final conjugated enone product.

Optimization of this reaction involves several factors. The choice of base is critical; moderately strong bases are typically sufficient. nih.gov Temperature plays a significant role in promoting the final dehydration step. In one documented procedure, using calcium(II) oxide as the catalyst in water at 150°C under an inert atmosphere for 14 hours resulted in a near-quantitative yield of 98%. chemicalbook.com This highlights how tuning the catalyst, solvent, and reaction conditions can lead to highly efficient cyclization.

Synthesis of Derivatized this compound Analogs

The synthesis of analogs of this compound can be achieved by introducing substituents at various positions on the cyclopentenone ring. A common strategy involves the alkylation of the enolate of a pre-existing cyclopentenone.

For instance, 3-methyl-2-cyclohexen-1-one, a six-membered ring analog, can be converted to 2-allyl-3-methylcyclohexanone. The process involves reduction of the enone to generate a specific lithium enolate, which is then trapped by an alkylating agent like allyl bromide. This demonstrates that the position α to the carbonyl (the C5 position in the cyclopentenone ring) is a prime site for functionalization.

Another approach involves the alkylation of cyclotene (B1209433) (3-methyl-2-cyclopenten-2-ol-1-one) via its ketimine derivative. The ketimine is formed by reacting cyclotene with aniline. This derivative can then be deprotonated and alkylated with agents such as methyl iodide or ethyl iodide to yield 3,5-dialkyl and 5,5-dialkyl derivatives.

Furthermore, the hydroxyl group of hydroxy-cyclopentenone derivatives can be protected or converted to other functional groups. The synthesis of (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one from (4R)-(+)-hydroxy-2-cyclopenten-1-one using tert-butyldimethylsilyl chloride is a prime example of creating a silyl enol ether derivative, which can be useful for further synthetic transformations.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methyl-2-cyclopenten-1-one |

| 2,5-Hexanedione |

| Calcium(II) oxide |

| 2-Aryl-1-nitroethane |

| Butyl acetate |

| Ti(Cl)₃(alkoxy) |

| s-Trioxane |

| Silyl enol ether |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| SnCl₄ |

| Bu₃N |

| 3-Methyl-2-cyclohexen-1-one |

| 2-Allyl-3-methylcyclohexanone |

| Allyl bromide |

| Cyclotene (3-methyl-2-cyclopenten-2-ol-1-one) |

| Aniline |

| Methyl iodide |

| Ethyl iodide |

| (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one |

| (4R)-(+)-Hydroxy-2-cyclopenten-1-one |

Multicomponent Reactions (MCRs) for Structural Diversification

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient pathway to complex molecules like this compound. mdpi.com The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, stands out as a powerful tool for the construction of the cyclopentenone ring system. organicreactions.orgwikipedia.orgnih.govorganic-chemistry.org

In a potential MCR approach to this compound, 1-ethoxypropyne could react with ethene and carbon monoxide in the presence of a cobalt carbonyl complex, such as dicobalt octacarbonyl [Co₂(CO)₈]. wikipedia.orgthieme-connect.de The reaction proceeds through the formation of an alkyne-cobalt complex, followed by coordination of the alkene, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the desired cyclopentenone. wikipedia.orgorganic-chemistry.org The regioselectivity of the intermolecular Pauson-Khand reaction can sometimes be a challenge, but modern advancements have introduced various catalytic systems, including those based on rhodium and iridium, which can offer improved control and efficiency. wikipedia.orgorganic-chemistry.org

Another relevant MCR is the Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone or its precursor. wikipedia.orgnih.gov While not a traditional MCR in the sense of combining multiple separate components in one pot, it can be part of a one-pot sequence. For the synthesis of this compound, a potential divinyl ketone precursor could be synthesized and then subjected to acid-catalyzed cyclization.

A hypothetical multicomponent approach could also involve a tandem reaction sequence. For instance, a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization catalyzed by an N-heterocyclic carbene (NHC), has been shown to produce functionalized cyclopentanones. nih.gov Adapting this to the target molecule could involve the reaction of an appropriate 1,3-dicarbonyl compound with an enal, although this would require subsequent modification to install the ethoxy group.

| Reaction | Reactants | Catalyst/Reagent | Potential Product |

| Pauson-Khand Reaction | 1-Ethoxypropyne, Ethene, Carbon Monoxide | Co₂(CO)₈ | This compound |

| Nazarov Cyclization | Substituted Divinyl Ketone | Lewis or Brønsted Acid | This compound |

| Tandem Michael Addition/Intramolecular Cyclization | 1,3-Dicarbonyl, α,β-Unsaturated Aldehyde | Secondary Amine/N-Heterocyclic Carbene | Functionalized Cyclopentanone (B42830) Precursor |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The development of stereoselective methods for the synthesis of cyclopentenones is crucial for accessing specific enantiomers or diastereomers, which is often a requirement for biologically active compounds. acs.org Asymmetric synthesis of this compound, which possesses a chiral center at the C4 position if a substituent is present, can be approached through several strategies.

One established method involves the use of chiral auxiliaries. An enantiopure auxiliary can be attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. chemicalbook.com For instance, in a tandem 1,4-addition/Dieckmann cyclization, a chiral Michael acceptor can be used to generate a chiral enolate, which then cyclizes to form a stereodefined cyclopentanone. chemicalbook.com Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more atom-economical approach. acs.org The asymmetric Pauson-Khand reaction, for example, can be achieved using chiral ligands with metal catalysts like rhodium or iridium to induce enantioselectivity. organic-chemistry.org Similarly, enantioselective Nazarov cyclizations have been developed using chiral Lewis acids or Brønsted acids to control the conrotatory electrocyclization, leading to cyclopentenones with high enantiomeric excess. wikipedia.orgnih.gov

Another strategy involves the enzymatic resolution of a racemic mixture of the final compound or a key intermediate. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. orgsyn.org

| Method | Description | Key Feature |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. | Formation of a diastereomeric intermediate. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to favor the formation of one enantiomer. | High atom economy and potential for high enantiomeric excess. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity under mild conditions. |

Investigation of Key Synthetic Intermediates and Transition States

Understanding the key intermediates and transition states in the synthesis of this compound is fundamental to optimizing reaction conditions and controlling selectivity. In the context of the Pauson-Khand reaction, the initial key intermediate is the hexacarbonyldicobalt-alkyne complex. wikipedia.orgorganic-chemistry.org The subsequent coordination of the alkene to this complex forms a metallacyclopentene intermediate. wikipedia.org The geometry of this intermediate and the subsequent migratory insertion of carbon monoxide are critical in determining the regioselectivity of the final product. Computational studies have been employed to model these transition states and predict the stereochemical outcome. wikipedia.org

For the Nazarov cyclization, the key intermediate is a pentadienyl cation, which is generated by the activation of a divinyl ketone with an acid catalyst. wikipedia.org The stereochemical outcome of the reaction is determined by the conrotatory 4π-electrocyclization of this cation, which proceeds according to the Woodward-Hoffmann rules. wikipedia.org The transition state of this electrocyclization dictates the relative stereochemistry of the substituents on the newly formed five-membered ring.

In syntheses involving intramolecular aldol condensation of a 1,4-dicarbonyl compound, the key intermediate is the enolate formed upon treatment with a base. The subsequent intramolecular nucleophilic attack of the enolate on the other carbonyl group leads to a bicyclic intermediate which, upon dehydration, yields the cyclopentenone ring. The stereochemistry of the final product is influenced by the geometry of the enolate and the transition state of the cyclization step. The synthesis of 3-methyl-2-cyclopentenone from 2,5-hexanedione via intramolecular aldol condensation is a well-established example of this pathway. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Practices for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical compounds to minimize environmental impact. mdpi.com For the production of this compound, several green strategies can be envisioned.

The use of greener solvents and catalysts is a primary focus. Water, ionic liquids, or solvent-free conditions are attractive alternatives to traditional volatile organic solvents. mdpi.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key aspect of green synthesis. For instance, solid acid catalysts like γ-Al₂O₃/AlOOH nanocomposites have been shown to be effective in the intramolecular aldol condensation of 2,5-hexanedione to produce 3-methyl-2-cyclopentenone, offering a reusable and environmentally benign catalytic system. researchgate.net

The conversion of biomass-derived feedstocks into valuable chemicals is a cornerstone of sustainable chemistry. Furfural (B47365), a platform chemical derivable from lignocellulosic biomass, can be converted to cyclopentanone through aqueous-phase hydrogenation and rearrangement reactions using catalysts like Ni-Cu@MOF-5. researchgate.netresearchgate.netrsc.org While this would require further functionalization to yield this compound, it represents a sustainable starting point.

Furthermore, reaction conditions can be optimized to be more energy-efficient. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. | Conversion of furfural to a cyclopentanone precursor. researchgate.netresearchgate.netrsc.org |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or no solvent. | Performing reactions in aqueous media or under solvent-free conditions. mdpi.com |

| Catalysis | Employing recyclable heterogeneous catalysts or highly efficient homogeneous catalysts. | Use of solid acid catalysts like γ-Al₂O₃/AlOOH for aldol condensation. researchgate.net |

| Energy Efficiency | Utilizing energy-efficient methods like microwave irradiation. | Microwave-assisted organic synthesis to reduce reaction times. |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 2 Methyl 2 Cyclopenten 1 One

Electrophilic Nature of the α,β-Unsaturated Carbonyl System

The core reactivity of 3-Ethoxy-2-methyl-2-cyclopenten-1-one stems from its α,β-unsaturated carbonyl system, also known as an enone. The conjugation of the carbon-carbon double bond with the carbonyl group creates a delocalized π-electron system. libretexts.org This delocalization results in the carbonyl carbon and the β-carbon of the double bond both having an electrophilic character. libretexts.org

The presence of the ethoxy group at the β-position and the methyl group at the α-position further modulates this electrophilicity. The ethoxy group, being an electron-donating group, can push electron density into the double bond, which might slightly temper the electrophilicity of the β-carbon compared to an unsubstituted enone. Conversely, the carbonyl group acts as a potent electron-withdrawing group, which activates the β-carbon towards nucleophilic attack. nih.gov The coordination of a Lewis acid to the carbonyl oxygen can further enhance the electrophilic nature of the β-carbon, making the system more susceptible to attack. acs.org

Nucleophilic Addition Reactions and Regioselectivity

Given its dual electrophilic sites, this compound can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). libretexts.org The regioselectivity of this addition is highly dependent on the nature of the nucleophile, a concept often explained by Hard-Soft Acid-Base (HSAB) theory. masterorganicchemistry.com

1,2-Addition: Hard, strongly basic nucleophiles such as Grignard reagents (RMgX) and organolithium compounds tend to favor irreversible, kinetically controlled 1,2-addition directly to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

1,4-Conjugate Addition (Michael Addition): Softer, less basic nucleophiles preferentially undergo 1,4-addition. masterorganicchemistry.com This thermodynamically controlled process is typical for reagents like organocuprates (Gilman reagents, R₂CuLi), amines, thiols, and enolates. masterorganicchemistry.com The initial 1,4-addition generates an enolate intermediate, which is then protonated to yield the final product. libretexts.orgmasterorganicchemistry.com

The general mechanism for a Michael addition involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate. masterorganicchemistry.com In the context of this compound, this reaction is a key method for introducing substituents at the 3-position of the cyclopentanone (B42830) ring.

Cycloaddition Reactions Involving the Cyclopentenone Ring

The double bond within the cyclopentenone ring of this compound can act as a dipolarophile or dienophile in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (in this case, the double bond of the cyclopentenone) to form a six-membered ring. masterorganicchemistry.comlibretexts.org The rate and feasibility of this reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. ijcrcps.com

The kinetics of Diels-Alder reactions are sensitive to such substituent effects. The table below illustrates the general impact of substituents on reaction rates.

| Substituent on Dienophile | Substituent on Diene | Relative Reaction Rate |

| Electron-Withdrawing (e.g., -C=O) | Electron-Donating (e.g., -OCH₃) | Accelerated |

| Electron-Donating (e.g., -OC₂H₅) | Electron-Withdrawing (e.g., -NO₂) | Slowed (Normal Demand) |

| Electron-Withdrawing (e.g., -C=O) | Electron-Withdrawing (e.g., -NO₂) | Slowed (Normal Demand) |

| Electron-Donating (e.g., -OC₂H₅) | Electron-Donating (e.g., -OCH₃) | Slowed (Normal Demand) |

This table provides a generalized overview of substituent effects in normal electron-demand Diels-Alder reactions.

The double bond of this compound can also participate in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the cyclopentenone) to form a five-membered ring. wikipedia.orgorganic-chemistry.org

These reactions are a valuable method for synthesizing five-membered heterocyclic compounds. wikipedia.org Examples of 1,3-dipoles that could react with this compound include:

Nitrile oxides: to form isoxazolines. wikipedia.orgyoutube.com

Azides: to form triazolines. datapdf.com

Diazo compounds: to form pyrazolines. chim.it

The mechanism is typically a concerted, pericyclic process, similar to the Diels-Alder reaction. organic-chemistry.org The regioselectivity of the addition depends on both steric and electronic factors of the reactants. organic-chemistry.org For instance, intramolecular 1,3-dipolar cycloadditions of related alkyl azide (B81097) enones have been studied, showing that the reaction pathway and resulting products can be complex and dependent on reaction conditions. datapdf.com

Tautomerism Studies and the Keto-Enol Equilibrium Dynamics

Tautomerism is the interconversion of constitutional isomers, most often involving the relocation of a proton. libretexts.org For carbonyl compounds with an alpha-hydrogen, keto-enol tautomerism is a fundamental equilibrium between the keto form (containing a C=O bond) and the enol form (containing a C=C bond and an -OH group). masterorganicchemistry.comlibretexts.org

In the case of this compound, the primary structure is already an enol ether, not a simple ketone. However, it is related to the diketone 3-methylcyclopentane-1,2-dione, for which the enol tautomer, 2-hydroxy-3-methyl-2-cyclopenten-1-one, is known to be the significantly favored form. wikipedia.org The presence of the ethoxy group in this compound "locks" the molecule in this enol-like structure.

The concept of keto-enol equilibrium is crucial for understanding the reactivity at the α-carbon. While the ethoxy group prevents tautomerization at the C2-C3 bond, the hydrogens at the C5 position are α-hydrogens to the carbonyl group. Under acidic or basic conditions, these protons can be removed to form an enolate, which can then react as a nucleophile. libretexts.orgyoutube.com

For most simple aldehydes and ketones, the keto form is thermodynamically more stable and thus favored at equilibrium. masterorganicchemistry.comlibretexts.org This is primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org

However, several factors can shift the equilibrium to favor the enol form: fiveable.me

Conjugation: If the enol's double bond is part of an extended conjugated system, it gains stability.

Aromaticity: If the enol is part of an aromatic ring (like phenol), the enol form is overwhelmingly favored.

Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds, the enol form can be stabilized by an internal hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. fiveable.meyoutube.com

For the related compound 2-hydroxy-3-methyl-2-cyclopenten-1-one, quantum calculations and X-ray crystallography confirm that the enol tautomer is strongly favored over the diketo form. wikipedia.org The stability of this enol is enhanced by the conjugated system of the cyclopentenone ring. By analogy, this compound exists stably as the enol ether, which is thermodynamically favored over any potential keto tautomers.

The table below summarizes the general thermodynamic favorability for different carbonyl systems.

| Compound Type | Favored Form | Primary Reason for Stability |

| Simple Ketone (e.g., Acetone) | Keto | Stronger C=O bond |

| 1,3-Diketone (e.g., Acetylacetone) | Enol | Conjugation and Intramolecular H-bonding |

| β-Keto Ester (e.g., Ethyl acetoacetate) | Keto (in polar solvents), Enol (in nonpolar solvents) | Solvent-dependent H-bonding |

| Phenol | Enol | Aromaticity of the ring |

| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | Enol | Conjugation within the cyclopentenone ring |

Oxidation and Reduction Pathways of the Cyclopentenone Moiety

The oxidation and reduction of this compound can target either the carbon-carbon double bond of the enol ether or the carbonyl group of the ketone, depending on the reagents and conditions employed.

Oxidation Pathways

The electron-rich double bond of the enol ether is the primary site for oxidation. wikipedia.org Reactions with peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are expected to proceed via an initial epoxidation, a common reaction for alkenes. youtube.com This would form a highly reactive oxirane intermediate.

Drawing analogy from the Rubottom oxidation of silyl (B83357) enol ethers, the initial product would be a siloxy oxirane. wikipedia.org In the case of this compound, an analogous ethoxy oxirane would form. This intermediate is unstable and can undergo further reactions. Under acidic conditions, ring-opening of the epoxide is expected, which could lead to the formation of an α-hydroxy ketone, specifically 2-hydroxy-3-ethoxy-2-methylcyclopentan-1-one, after rearrangement. wikipedia.orgyoutube.com

Alternatively, oxidation of enol ethers can lead to oxidative cleavage of the double bond, particularly with reagents like ozone or under certain conditions with hydroperoxides in the presence of molybdenum catalysts. rsc.org For cyclic silyl enol ethers, oxidation with hydrogen peroxide catalyzed by peroxotungstophosphate has been shown to yield α-hydroxy ketones. nih.gov A similar reaction with this compound would likely yield 2-hydroxy-3-methylcyclopentane-1,2-dione (after hydrolysis of the ethoxy group).

Atmospheric oxidation initiated by hydroxyl radicals is another potential degradation pathway, a process studied for other α,β-unsaturated ketones. copernicus.orgcopernicus.org

Reduction Pathways

The reduction of this compound can occur at both the alkene and ketone functionalities. Catalytic hydrogenation is a highly effective method for the reduction of carbon-carbon double bonds. libretexts.org This reaction is typically carried out using hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. libretexts.org The addition of hydrogen occurs with syn-stereoselectivity, where both hydrogen atoms add to the same face of the double bond. libretexts.org

For this compound, catalytic hydrogenation would first reduce the C=C double bond to yield 3-ethoxy-2-methylcyclopentan-1-one. Further reduction under more forcing conditions, or by using chemoselective reducing agents like sodium borohydride (B1222165) (NaBH₄), would reduce the ketone to the corresponding secondary alcohol, 3-ethoxy-2-methylcyclopentan-1-ol. Studies on the hydrogenation of substituted cyclopentanones and cyclopentenes indicate that the stereochemical outcome is influenced by the existing substituents on the ring. documentsdelivered.comdocumentsdelivered.com

The following table summarizes typical conditions for these reduction transformations.

| Transformation | Reagent(s) | Product(s) |

| Selective C=C Double Bond Reduction | H₂, Pd/C or PtO₂ (catalyst) | 3-Ethoxy-2-methylcyclopentan-1-one |

| Ketone Reduction | NaBH₄, methanol (B129727) or LiAlH₄, diethyl ether | 3-Ethoxy-2-methyl-2-cyclopenten-1-ol |

| Complete Reduction (C=C and C=O) | H₂ (high pressure/temp.), Raney Ni or PtO₂ | 3-Ethoxy-2-methylcyclopentan-1-ol |

Thermal and Photochemical Decomposition Mechanisms

Thermal Decomposition Mechanisms

Key decomposition channels identified for 2-cyclopentenone include:

Decarbonylation and Ring Fragmentation: Pathways involving hydrogen atom migration followed by C-C bond rupture to produce species like propenylketene, carbon monoxide, ketene, vinylacetylene, and ethylene. nih.govacs.org

Simultaneous Bond Rupture: A higher energy pathway involves the simultaneous breaking of two C-C bonds to form a cyclopropenone intermediate, which then decomposes to ethylene, acetylene (B1199291), and carbon monoxide. nih.govacs.org

Multistep Rearrangement: A pathway leading to acrolein and acetylene has also been identified. nih.govacs.org

For this compound, the presence of the ethoxy and methyl groups would likely influence the relative energies of these decomposition pathways. The C-O bond of the ethoxy group and the C-C bonds adjacent to the substituents would provide additional potential sites for initial bond scission. Thermal decomposition is expected to produce a complex mixture of smaller volatile compounds.

Photochemical Decomposition Mechanisms

The photochemistry of α,β-unsaturated cyclopentenones often involves [2+2] cycloadditions from their triplet excited states. wikipedia.org For instance, ultraviolet irradiation of 3-methylcyclopent-2-en-one leads to dimerization. wikipedia.org However, a key research finding indicates that β-methoxy-enones are unreactive under comparable irradiation conditions. wikipedia.org

This observed lack of reactivity can be attributed to the electronic properties of the β-alkoxy substituent. The electron-donating ethoxy group in this compound increases the electron density of the double bond. This can alter the energy and character of the n-π* and π-π* excited states, potentially favoring rapid, non-radiative decay pathways back to the ground state over intermolecular reactions like dimerization. Therefore, this compound is predicted to exhibit significant photochemical stability compared to its non-alkoxy substituted analogs.

Reactivity in Specific Organic Transformations (e.g., rearrangement reactions, functional group interconversions)

The unique structure of this compound allows for a range of specific organic transformations that can modify its core structure or interchange its functional groups.

Functional Group Interconversions

Functional group interconversions are fundamental to synthetic chemistry, allowing for the conversion of one functional group into another. fiveable.meub.edu

Hydrolysis of the Enol Ether: The enol ether functionality is sensitive to acidic conditions. wikipedia.org Acid-catalyzed hydrolysis will readily convert this compound into the corresponding β-dicarbonyl compound, 3-methylcyclopentane-1,2-dione. wikipedia.org This dione (B5365651) exists in equilibrium with its enol tautomer, 2-hydroxy-3-methyl-2-cyclopenten-1-one. wikipedia.org In this context, the ethoxy group can be seen as a protecting group for the more reactive enol/β-diketone system.

Reduction to Alcohols: As discussed in section 3.5, the ketone can be selectively reduced to a secondary alcohol using hydride reagents, and the double bond can be hydrogenated catalytically. This provides access to 3-ethoxy-2-methyl-2-cyclopenten-1-ol and 3-ethoxy-2-methylcyclopentan-1-one, respectively.

Conversion to Amines: The ketone functionality could potentially be converted to an amine via reductive amination, or the enol ether could be a substrate for reactions like the aza-Rubottom oxidation to introduce a nitrogen atom at the α-position. nih.gov

Rearrangement Reactions

While the cyclopentenone ring is relatively stable, the functional groups allow for derivative products to undergo synthetically useful rearrangements. libretexts.org

Pinacol-type Rearrangements: A derivative of the title compound could be a substrate for a pinacol (B44631) rearrangement. For instance, reduction of the ketone to an alcohol, followed by epoxidation of the double bond and subsequent hydrolysis, would yield a 1,2,3-triol. Acid-catalyzed dehydration and rearrangement of a vicinal diol portion of this molecule could lead to ring contraction or expansion, a hallmark of reactions like the Tiffeneau-Demjanov rearrangement. libretexts.org

Nazarov Cyclization Analogs: The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure. wikipedia.orghawaii.eduorganic-chemistry.org While this compound is the product of such a conceptual reaction, understanding the mechanism provides insight into its stability. The reverse reaction, a retro-Nazarov cyclization, could potentially be induced under specific thermal or acidic conditions, leading to a ring-opened divinyl ketone intermediate.

The table below highlights key functional group interconversions for the title compound.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₃O⁺ (aq. acid) | 3-Methylcyclopentane-1,2-dione | Enol Ether Hydrolysis |

| This compound | NaBH₄, MeOH | 3-Ethoxy-2-methyl-2-cyclopenten-1-ol | Ketone Reduction |

| This compound | H₂, Pd/C | 3-Ethoxy-2-methylcyclopentan-1-one | Catalytic Hydrogenation |

| This compound | mCPBA then H₃O⁺ workup (hypothetical) | 2-Hydroxy-3-methylcyclopentane-1,2-dione | Oxidation/Hydrolysis |

Advanced Spectroscopic and Chromatographic Characterization of 3 Ethoxy 2 Methyl 2 Cyclopenten 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C) Spectral Analysisacs.org

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most direct insight into the molecular structure of 3-Ethoxy-2-methyl-2-cyclopenten-1-one.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts for this compound are influenced by the electronic effects of the carbonyl group, the double bond, and the ethoxy group. For instance, the methylene (B1212753) protons of the ethoxy group are expected to appear at a different chemical shift than the methylene protons within the cyclopentenone ring. pdx.edu

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon (C=O) is typically observed at a significantly downfield chemical shift (around 170-220 ppm). libretexts.org Carbons involved in the double bond (C=C) and those of the ethoxy group will also have characteristic chemical shifts. libretexts.orgorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (on ring) | ~1.8-2.2 | ~10-20 |

| CH₂ (ring) | ~2.3-2.7 | ~30-40 |

| CH₂ (ring) | ~2.3-2.7 | ~30-40 |

| C=O | - | ~200-210 |

| C-OCH₂CH₃ | - | ~170-180 |

| C-CH₃ | - | ~130-140 |

| OCH₂CH₃ | ~3.9-4.3 (quartet) | ~65-75 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons of the ethoxy group (CH₂ and CH₃) and between the adjacent methylene groups in the cyclopentenone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.comyoutube.com Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is crucial for identifying the connectivity of quaternary carbons (like the carbonyl and the C=C carbons) which have no attached protons. For example, HMBC would show a correlation between the methyl protons on the ring and the carbonyl carbon, as well as the carbons of the double bond, confirming their relative positions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identificationacs.orgnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups. A prominent peak will be observed for the C=O (carbonyl) stretching vibration, typically in the range of 1700-1720 cm⁻¹. Another significant absorption will be due to the C=C stretching of the double bond within the ring, usually found around 1600-1650 cm⁻¹. The C-O stretching of the ethoxy group will also be present, likely in the 1050-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the carbonyl stretch is often weak in Raman, the C=C double bond stretch is typically strong, aiding in its confirmation.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | Stretch | 1700 - 1720 (Strong) | Weak |

| C=C | Stretch | 1600 - 1650 (Medium) | Strong |

| C-O (Ether) | Stretch | 1050 - 1250 (Strong) | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 (Medium) | Medium |

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pathway Analysisnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which has a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By comparing the experimentally measured exact mass to the calculated mass for this formula, the identity of the compound can be confirmed with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (•OCH₂CH₃) or the ethyl group (•CH₂CH₃), as well as cleavages within the cyclopentenone ring. Analyzing these fragmentation patterns provides further confirmation of the compound's structure as determined by NMR and IR spectroscopy.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Ethoxy-2-cyclopentenone |

| 3-Methyl-2-cyclopenten-1-one (B1293772) |

| 3-Methoxy-2-cyclopenten-1-one |

| 2-Cyclopenten-1-one (B42074) |

| 3-ethoxy-2-methylpent-1-ene |

| 2-ethoxy-3-methylcyclopent-2-en-1-one |

| 2-Cyclopenten-1-one, 2-methoxy-3-methyl- |

| 2-Cyclopenten-1-one,3-hydroxy-2-methyl- |

| 3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one |

X-ray Crystallography for Solid-State Structure Determination and Conformation

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. For this compound, while a specific crystal structure is not publicly available in open literature at this time, the principles of the technique and data from analogous cyclopentenone structures provide valuable insights.

Researchers seeking definitive crystallographic data would typically consult specialized databases such as the Cambridge Crystallographic Data Centre (CCDC) to deposit or retrieve structural information. researchgate.netacs.org

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar to nonpolar compounds like this compound. nih.gov The development of a robust HPLC method is crucial for quantifying the purity of synthesized batches and for isolating the compound from reaction mixtures.

A suitable starting point for method development can be inferred from the analysis of the closely related compound, 3-Methyl-2-cyclopenten-1-one. A reported method for this analogue utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

The ethoxy group in this compound increases its hydrophobicity compared to its methyl analogue. Therefore, a higher proportion of the organic solvent (acetonitrile) in the mobile phase would likely be required to achieve a reasonable retention time. The selection of the stationary phase is also critical; C18 (octadecyl) and C8 (octyl) bonded silica (B1680970) are common choices for reversed-phase chromatography, offering a non-polar surface for interaction with the analyte. semanticscholar.org

Table 1: Exemplary HPLC Method Parameters for Cyclopentenone Derivatives

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Standard reversed-phase column for good resolution and capacity. |

| Mobile Phase | Acetonitrile:Water (gradient) | Gradient elution allows for the separation of compounds with a range of polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | The conjugated enone system is expected to have a UV absorbance maximum suitable for detection. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Injection Volume | 10 µL | Standard injection volume for analytical purposes. |

This table presents a hypothetical but scientifically sound set of starting conditions for the HPLC analysis of this compound based on established principles of reversed-phase chromatography.

Gas Chromatography (GC) Applications and Retention Behavior

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound is an excellent candidate for GC analysis, which can be used for purity checks and quantification.

The retention behavior of a compound in GC is dependent on its volatility and its interaction with the stationary phase of the column. The Kovats retention index (RI) is a standardized measure of a compound's retention time, which helps in its identification. For the related compound, 3-Methyl-2-cyclopenten-1-one, the retention indices have been reported on both non-polar and polar stationary phases. nih.gov

On a standard non-polar column (like one with a poly(dimethyl siloxane) phase), the elution order is primarily determined by the boiling points of the compounds. On a polar column (e.g., with a polyethylene (B3416737) glycol or cyanopropyl phase), specific interactions between the analyte and the stationary phase play a more significant role, leading to different retention times. sigmaaldrich.com The presence of the polar carbonyl and ether functional groups in this compound would result in stronger interactions with a polar stationary phase, leading to a higher retention index compared to a non-polar phase.

Table 2: Reported Kovats Retention Indices for 3-Methyl-2-cyclopenten-1-one

| Stationary Phase Type | Retention Index |

|---|---|

| Standard non-polar | 923 - 935 |

Data sourced from PubChem for the related compound 3-Methyl-2-cyclopenten-1-one, illustrating the effect of column polarity on retention. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

To unambiguously identify and quantify this compound in complex matrices such as food products or environmental samples, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass analysis of MS. This technique is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, an electrospray ionization (ESI) source would typically be used to generate gas-phase ions. The mass spectrometer can then be operated in full-scan mode to obtain the molecular weight or in tandem mass spectrometry (MS/MS) mode for structural elucidation through fragmentation analysis. youtube.com Predicted collision cross-section (CCS) values, which are a measure of an ion's size and shape, can aid in the identification of the compound. For the [M+H]+ adduct of 2-ethoxy-3-methylcyclopent-2-en-1-one, a predicted CCS value is available. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds in complex mixtures. In GC-MS, the gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint and can be compared against spectral libraries for confirmation. The closely related compound, 2-methyl-2-cyclopenten-1-one (B72799), has been identified as a volatile component in roasted coffee beans using GC-MS, demonstrating the utility of this technique for analyzing cyclopentenone derivatives in complex food matrices. japsonline.com The fragmentation pattern of this compound in GC-MS would be expected to show characteristic losses of the ethoxy group and fragments arising from the cyclopentenone ring.

Table 3: Predicted Collision Cross Section (CCS) for 2-Ethoxy-3-methylcyclopent-2-en-1-one Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 141.09100 | 127.1 |

| [M+Na]+ | 163.07294 | 136.0 |

Data sourced from PubChemLite, providing valuable parameters for LC-MS based identification. uni.lu

Computational Chemistry and Theoretical Modeling of 3 Ethoxy 2 Methyl 2 Cyclopenten 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Ethoxy-2-methyl-2-cyclopenten-1-one, stemming from its electronic distribution.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), derive their results from first principles without extensive reliance on empirical parameters. For molecules like cyclopentanones, ab initio calculations at the CBS-QB3 level have been effectively used to explore reactivity and thermodynamics, such as in oxidation studies. mit.edu

Density Functional Theory (DFT) has become a more common approach due to its favorable balance of computational cost and accuracy. researchgate.net Functionals like B3LYP, M06-2X, and ωB97X-D are frequently paired with basis sets such as 6-31G(d) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. researchgate.netresearchgate.netgithub.io For this compound, DFT would be instrumental in mapping the electron density distribution, identifying the frontier molecular orbitals (HOMO and LUMO), and calculating the electrostatic potential map. These calculations help in understanding the molecule's electrophilic and nucleophilic sites, which is crucial for predicting its behavior in chemical reactions. For instance, the α,β-unsaturated ketone moiety is expected to render the β-carbon electrophilic, a feature that can be quantified through DFT.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental reality. nih.gov DFT methods are widely used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict its infrared spectrum. researchgate.net The calculated frequencies, corresponding to specific vibrational modes like C=O stretching, C=C stretching, and C-O-C asymmetric stretching, can be compared with experimental FT-IR data. A scaling factor is typically applied to the computed frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predictions are invaluable for assigning signals in complex experimental spectra and for confirming the structure of synthesized compounds. The accuracy of these predictions can be enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). github.io

Table 1: Hypothetical Comparison of Experimental and DFT-Predicted Spectroscopic Data for this compound

| Parameter | Experimental Value | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| IR Frequencies (cm⁻¹) | ||

| C=O Stretch | ~1710 | ~1715 (scaled) |

| C=C Stretch | ~1650 | ~1655 (scaled) |

| C-O-C Stretch | ~1100 | ~1105 (scaled) |

| ¹³C NMR Shifts (ppm) | ||

| C1 (Carbonyl) | ~208 | ~207.5 |

| C2 (Alkene) | ~140 | ~139.8 |

| C3 (Alkene) | ~175 | ~174.6 |

| ¹H NMR Shifts (ppm) | ||

| Methyl Protons | ~2.0 | ~2.1 |

| Ethoxy Methylene (B1212753) | ~4.1 | ~4.0 |

| Ethoxy Methyl | ~1.4 | ~1.3 |

Note: The values in this table are illustrative examples based on typical data for substituted cyclopentenones and are not from direct experimental or computational studies of the title compound.

Molecular Modeling and Simulation of Reactivity

Computational modeling is essential for simulating the dynamic behavior of this compound in chemical reactions, providing detailed mechanistic insights.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu Computational methods can locate and characterize these fleeting structures, which are first-order saddle points on the potential energy surface. ucsb.edu Techniques like synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) methods are used to find an initial guess for the TS geometry, which is then optimized. libretexts.org A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For this compound, this approach can elucidate the mechanisms of various reactions. For example, in a Michael addition, the attack of a nucleophile on the β-carbon can be modeled to find the corresponding transition state. researchgate.net In Diels-Alder reactions, where cyclopentenones act as dienophiles, computations can explain stereoselectivity by comparing the activation energies of endo and exo transition states. acs.orgcomporgchem.com Studies on related systems show that Lewis acid catalysis lowers the activation barrier, a phenomenon that can be quantitatively modeled. acs.org

Once a transition state is characterized, Transition State Theory (TST) can be used to predict reaction rate constants. The activation energy (ΔG‡), calculated as the difference in Gibbs free energy between the transition state and the reactants, is the key parameter. The rate constant (k) is related to this barrier via the Eyring equation.

Computational studies on the Diels-Alder reactions of other cycloalkenones have shown that calculated activation enthalpies correlate well with experimental reaction yields. comporgchem.com For this compound, theoretical kinetic calculations could be used to predict its reactivity in cycloaddition reactions or to understand the kinetics of its photochemical transformations, which are common for cyclopentenones. nih.govresearchgate.net For instance, the activation barriers for a [2+2] photocycloaddition could be calculated to predict the feasibility and outcome of the reaction. researchgate.net

Conformational Analysis and Energy Landscapes

The five-membered ring of this compound is not planar. It adopts puckered conformations to relieve torsional strain. libretexts.org The two primary low-energy conformations for a cyclopentane (B165970) ring are the "envelope," where one atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. dalalinstitute.comscribd.com

For this compound, the presence of the double bond and substituents influences the conformational preference. The ethoxy group itself has rotational freedom, adding to the complexity of the conformational landscape. Computational methods, particularly DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating dihedral angles. This allows for the identification of all stable conformers (local minima) and the transition states that connect them.

The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. Theoretical studies on substituted cyclopentanones have successfully used these methods to determine the distribution of conformers, which is crucial for interpreting experimental spectroscopic data that represents a population-weighted average of all conformers. acs.org

Table 2: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C5-C1-C2-C3) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Envelope (C4-pucker) | ~0° | 0.00 | ~65 |

| Half-Chair (C4,C5-pucker) | ~20° | 0.5 | ~25 |

| Envelope (C5-pucker) | ~0° | 1.2 | ~8 |

| Other | - | >2.0 | <2 |

Note: This table presents a hypothetical energy landscape. The specific puckered atom and relative energies would need to be determined by detailed quantum chemical calculations.

Prediction of Biological Activity and Molecular Interactions using In Silico Methods

In silico methodologies, which utilize computational power to model and predict chemical and biological interactions, are pivotal in modern drug discovery and toxicology. For the compound this compound, which belongs to the class of α,β-unsaturated carbonyl compounds, these methods can offer valuable insights into its potential biological activities and molecular interactions, even in the absence of extensive laboratory testing. The predictions are largely based on its structural features, particularly the reactive α,β-unsaturated ketone moiety.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. These models are developed by correlating the structural or physicochemical properties of a group of chemicals with their biological activity. For α,β-unsaturated carbonyl compounds, QSAR models have been developed to predict endpoints such as mutagenicity and toxicity. nih.gov The inherent electrophilicity of the α,β-unsaturated carbonyl system allows it to react with biological nucleophiles, such as amino acid residues in proteins, which is a key driver of its biological and toxicological effects. qsardb.orgresearchgate.net

General findings from QSAR studies on this chemical class indicate that the specific molecular structure significantly influences toxic potency. qsardb.org For instance, within α,β-unsaturated ketones, substitution on the vinyl carbon atoms can modulate toxicity. qsardb.org While specific in silico studies focusing solely on this compound are not prevalent in publicly accessible literature, general models for its chemical class can be used to infer its likely biological behavior. The presence of the cyclopentenone ring is also significant, as various cyclopentenone derivatives, such as cyclopentenone prostaglandins (B1171923), are known to possess potent anti-inflammatory and anti-neoplastic activities, often mediated by the reactive α,β-unsaturated carbonyl group. nih.gov

The following table summarizes the types of in silico models applicable to α,β-unsaturated carbonyl compounds and the general predicted outcomes based on structural characteristics.

| In Silico Model/Method | Predicted Biological/Toxicological Endpoint | Structural Features of Influence | General Prediction for the Chemical Class |

| QSAR for Mutagenicity (Ames Test) | Mutagenicity | Presence of α,β-unsaturated carbonyl moiety; molecular size and shape. | Compounds with this moiety are often flagged for potential mutagenicity due to their ability to act as Michael acceptors and react with DNA. nih.gov |

| QSAR for Cytotoxicity | Cell toxicity | Electrophilicity of the carbonyl group; steric hindrance around the reactive site; lipophilicity. | The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group can lead to covalent modification of cellular proteins and glutathione (B108866), inducing cellular stress and toxicity. researchgate.net |

| Molecular Docking | Protein binding affinity and interaction mode | Shape complementarity with protein binding sites; potential for covalent bond formation (e.g., with cysteine residues). | The planar structure of the cyclopentenone ring and the presence of both hydrogen bond acceptors (carbonyl oxygen) and a reactive center suggest potential binding to a variety of biological targets, including enzymes and transcription factors. nih.gov |

| Read-Across and Category Formation | General toxicity and reactivity | Similarity to other α,β-unsaturated ketones with known toxicological profiles. | Based on data from similar compounds, predictions would likely indicate a potential for skin sensitization and other toxicities related to covalent bond formation. |

Biological Activities and Molecular Mechanisms of Action of 3 Ethoxy 2 Methyl 2 Cyclopenten 1 One

Anti-inflammatory Properties and Signaling Pathway Modulation

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation

There is no specific information available in the reviewed scientific literature regarding the ability of 3-Ethoxy-2-methyl-2-cyclopenten-1-one to inhibit the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.

Regulation of IκB Kinase (IKK) Activity

No studies were found that investigated the effect of this compound on the activity of IκB kinase (IKK).

Effects on Inflammatory Mediator Production

There is no available data detailing the effects of this compound on the production of inflammatory mediators such as cytokines or prostaglandins (B1171923).

Cytotoxic and Anticancer Mechanisms

Induction of Cell Cycle Arrest and Apoptosis in Neoplastic Cells

Scientific literature lacks specific studies on the induction of cell cycle arrest or apoptosis in neoplastic cells by this compound.

Selectivity against Various Cancer Cell Lines

There is no research available to determine the selectivity of this compound against different cancer cell lines.

Table of Mentioned Compounds

Interference with Key Cellular Proliferation Pathways

There is no specific information available in the reviewed scientific literature regarding the interference of this compound with key cellular proliferation pathways. The cyclopentenone moiety is present in various natural and synthetic compounds that have been shown to influence cell proliferation. sigmaaldrich.com However, without dedicated studies on the 3-ethoxy-2-methyl derivative, its specific effects on cell cycle regulation and proliferative signaling remain uncharacterized.

Antiviral Activities and Cellular Stress Response

Direct studies on the antiviral activities of this compound have not been identified in the available scientific literature. The antiviral properties of other cyclopentenone derivatives are often linked to their ability to induce a cellular stress response.

Induction of Heat Shock Protein 70 (HSP70) Synthesis

No research is available that specifically investigates the induction of Heat Shock Protein 70 (HSP70) synthesis by this compound. For context, the parent compound, 2-cyclopenten-1-one (B42074), has been identified as an inducer of HSP70. This induction is a key component of the cellular stress response and is thought to contribute to the antiviral effects of some cyclopentenones by potentially interfering with viral protein synthesis. However, it is unknown if the addition of the ethoxy and methyl groups in this compound preserves, enhances, or diminishes this activity.

Activation of Heat Shock Factor 1 (HSF1) Signaling

There are no specific findings on the activation of Heat Shock Factor 1 (HSF1) signaling by this compound. HSF1 is the primary transcription factor that regulates the expression of heat shock proteins, including HSP70, in response to cellular stress. Studies on 2-cyclopenten-1-one have shown that it can activate HSF1, leading to the transcription of heat shock genes. The capacity of this compound to engage this signaling pathway has not been experimentally determined.

Enzyme Inhibition Studies and Target Identification

Specific enzyme inhibition studies and target identification for this compound are not described in the current body of scientific literature.

Inhibition of Tumor Necrosis Factor-α (TNF-α) Production

There is no direct evidence from the reviewed literature to suggest that this compound inhibits the production of Tumor Necrosis Factor-α (TNF-α). While some cyclopentenone-containing molecules, such as certain prostaglandins, are known to have anti-inflammatory properties that can include the modulation of cytokine production, this has not been demonstrated for this compound. sigmaaldrich.com

Broad-Spectrum Enzyme Modulation

No data is available regarding the broad-spectrum enzyme modulation activities of this compound. The electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone ring suggests potential reactivity with nucleophilic residues in proteins, such as cysteine, which could lead to enzyme inhibition. However, without experimental data, the specific enzymatic targets and the inhibitory profile of this compound remain unknown.

Antioxidant Properties and Radical Scavenging Capabilities

The potential antioxidant properties of this compound can be inferred from the known activities of related cyclopentenone and dicarbonyl compounds. Certain cyclopentenone derivatives have demonstrated anti-inflammatory and antioxidant capabilities. huaxichemical.com The mechanism of antioxidant activity for compounds containing a 1,3-dicarbonyl moiety, a feature related to the cyclopentenone structure, has been studied, with some showing significant radical scavenging potential. mdpi.com

Studies on other cyclic ketones and related structures provide insights into potential radical scavenging mechanisms. For instance, the reaction of hydroxyl radicals (OH) with cyclopentenone derivatives has been investigated, revealing that the methyl substitution on the carbon-carbon double bond can influence the reaction rate. nih.govacs.org Specifically, the reaction rate coefficient for 2-methyl-2-cyclopenten-1-one (B72799) with OH radicals was found to be 1.7(±0.2) × 10⁻¹¹ cm³ s⁻¹. nih.govacs.org This suggests that the methyl group in this compound could modulate its reactivity towards radicals. The primary reaction mechanism is often OH-addition to the double bond, leading to the formation of radical adducts. nih.gov The resulting radical products can be stabilized by resonance, a feature that contributes to the antioxidant potential of these molecules. acs.org

While direct experimental evidence is lacking for this compound, its structure suggests it may participate in redox modulation. The cyclopentenone ring system is a known electrophile and can interact with cellular thiols, such as glutathione (B108866), which plays a critical role in maintaining cellular redox balance. google.com This interaction can influence cellular stress responses. huaxichemical.com

Table 1: Reaction Rate Coefficients of Cyclopentenone Derivatives with Hydroxyl Radicals

| Compound | Rate Coefficient (cm³ s⁻¹) |

| 2-Cyclopenten-1-one | 1.2(±0.1) × 10⁻¹¹ |

| 2-Methyl-2-cyclopenten-1-one | 1.7(±0.2) × 10⁻¹¹ |

| 3-Methyl-2-cyclopenten-1-one (B1293772) | 4.4(±0.7) × 10⁻¹² |

Data sourced from kinetic studies on OH radical reactions. nih.govacs.org

Biotransformation and Metabolite Characterization in Biological Systems

The biotransformation of cyclopentenone prostaglandins (cyPGs) involves further metabolism to various derivatives. nih.gov For instance, prostaglandin (B15479496) J2 (PGJ2) is metabolized to Δ¹²-PGJ₂ and 15-deoxy-Δ¹,¹²-PGJ₂ (15d-PGJ₂). nih.gov The metabolism of cyclopentenone-containing compounds can also occur through conjugation with glutathione (GSH), a common detoxification pathway for electrophilic compounds. nih.govnih.gov This process is influenced by the specific structure of the cyclopentenone and the cellular environment. nih.gov

The ethoxy group of this compound would likely undergo O-dealkylation, a common metabolic pathway for alkoxy compounds. Studies on 2-ethoxyethanol (B86334) have shown that it is primarily oxidized to ethoxyacetic acid, which is then partially conjugated with glycine. nih.gov This suggests that a potential metabolic pathway for this compound could involve the cleavage of the ethoxy group to yield a hydroxylated intermediate, which could then be further metabolized.

The cyclopentenone ring itself can be a target for metabolic enzymes. The production of cyclopentanone (B42830) derivatives from biomass-derived furfurals involves several catalytic steps, including hydrogenation and ring rearrangement, highlighting potential transformation pathways for the cyclopentane (B165970) ring structure in biological systems. nih.govacs.org

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models

Detailed pharmacokinetic and pharmacodynamic data for this compound are not available in the public domain. However, general principles derived from studies of other cyclopentenone derivatives in preclinical models can provide a framework for understanding its potential behavior in biological systems.

The preclinical assessment of drug metabolism and pharmacokinetics (DMPK) is crucial for drug development, aiming to understand a compound's absorption, distribution, metabolism, and excretion (ADME). nih.govallucent.com For cyclopentenone prostaglandins, their biological activity is often linked to their ability to interact with cellular targets, and their pharmacokinetic profiles determine their concentration and duration of action at these target sites. nih.gov

Preclinical pharmacokinetic studies often utilize animal models, such as rats, to determine key parameters. mdpi.com However, interspecies differences in metabolism can present challenges in extrapolating data to humans. allucent.com Computational tools and in vitro models, such as primary human hepatocytes, are increasingly used to predict human pharmacokinetics and metabolic pathways. nih.govchemrxiv.org

The high reactivity of the cyclopentenone ring can lead to rapid clearance from circulation through adduction to proteins and other biomolecules. nih.gov For example, A₂/J₂-isoprostanes, which contain a cyclopentenone structure, are not readily detected in the circulation, likely due to their rapid formation of adducts. nih.gov This suggests that this compound might also have a short biological half-life due to its reactive nature.

Interactions with Proteomics and Other Omics Platforms

The electrophilic nature of the cyclopentenone ring makes it a prime candidate for covalent modification of cellular proteins, a process that can be investigated using proteomics. nih.govresearchgate.net Proteomic studies have been instrumental in identifying the cellular targets of cyclopentenone prostaglandins, providing insights into their mechanisms of action. nih.gov

Methodological advances in proteomics have enabled the identification of numerous protein targets for cyclopentenone prostaglandins, including proteins involved in inflammation, cell proliferation, and redox control. nih.govresearchgate.net These targets include components of pro-inflammatory transcription factors, cytoskeletal proteins, and signaling kinases. nih.gov The identification of specific target residues has revealed a degree of selectivity in protein modification by these electrophiles. nih.gov